CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is a light yellow solid and is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
CIS-1-METHYL-7-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure but with a different position of the oxo group.
3-AZABICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID, 1-METHYL-6-OXO-, 1,1-DIMETHYLETHYL ESTER: Another related compound with slight variations in the ester group.
Uniqueness
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the bicyclic class of heterocycles, characterized by the presence of nitrogen in its structure. The molecular formula is C12H17N1O3, and it features a tert-butyl ester functional group that enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds similar to CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE derivatives often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many bicyclic compounds act as inhibitors for specific enzymes. For instance, they may inhibit beta-lactamase, an enzyme responsible for antibiotic resistance, thereby enhancing the efficacy of beta-lactam antibiotics .
- Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Enzyme Inhibition | Inhibition of beta-lactamase | |
Antimicrobial | Effective against various bacteria | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several bicyclic compounds, including derivatives similar to CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent activity at low concentrations .
- Cancer Cell Apoptosis : Another investigation focused on the cytotoxic effects of a related compound on human cancer cell lines. The study reported that treatment with the compound led to increased rates of apoptosis, suggesting its potential as an anticancer agent .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of bicyclic compounds. For instance, modifications to the tert-butyl ester group can significantly influence the pharmacokinetics and pharmacodynamics of these compounds, leading to improved therapeutic profiles.
Table 2: Structural Modifications and Their Effects
Properties
IUPAC Name |
tert-butyl (1R,5S)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-9(14)5-12(8,4)7-13/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYAUIMRPDSNP-UFBFGSQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC(=O)[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.